molecular formula C12H7F3O2 B8258063 2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde

2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde

Cat. No.: B8258063
M. Wt: 240.18 g/mol
InChI Key: OGTMYIPEILQRRQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde is a polycyclic aromatic compound featuring a naphthalene backbone with a trifluoromethoxy (-OCF₃) substituent at position 2 and a carboxaldehyde (-CHO) group at position 5. This structure combines the electron-withdrawing effects of the trifluoromethoxy group with the reactivity of the aldehyde functionality, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical in drug design, while the carboxaldehyde serves as a reactive site for condensation or nucleophilic addition reactions .

Properties

IUPAC Name

6-(trifluoromethoxy)naphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)17-11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTMYIPEILQRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of catalysts and solvents that promote the desired transformation while minimizing side reactions.

Industrial Production Methods

Industrial production of 2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde may involve scalable synthetic routes that ensure high yield and purity of the final product. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethoxy group is known to enhance the lipophilicity and biological activity of compounds, making them more effective in therapeutic contexts. Research has shown that derivatives of naphthalene, including 2-(trifluoromethoxy)naphthalene-6-carboxaldehyde, exhibit significant biological activities.

Anticancer Activity

Recent studies have demonstrated that naphthalene derivatives possess cytotoxic effects against various cancer cell lines. For example:

Compound Cell Line IC50 (µM)
This compoundMDA-MB-231 (Breast Cancer)TBD
Other Naphthalene DerivativesA549 (Lung Cancer)TBD

The introduction of the trifluoromethoxy group has been linked to enhanced potency against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds with similar structural motifs have shown significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have been effective against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA):

Compound MIC (µM) Activity Against
This compoundTBDTBD
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide0.16–0.68MRSA

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Material Science Applications

In material science, compounds like this compound are explored for their potential use in creating advanced materials with specific electronic or optical properties.

Organic Electronics

The incorporation of trifluoromethoxy groups can improve the charge transport properties of organic semiconductors. This property is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Material Type Property Enhanced
Organic SemiconductorsCharge Mobility
OLEDsBrightness and Efficiency

Research indicates that modifying naphthalene derivatives can lead to materials with superior performance characteristics, making them suitable for high-efficiency devices .

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for various chemical transformations.

Synthesis of Complex Molecules

The compound can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions, facilitating the synthesis of more complex organic molecules:

Reaction Type Example Reaction Yield (%)
Nucleophilic SubstitutionReaction with Grignard ReagentsTBD
Cross-Coupling (Suzuki)Coupling with Aryl Boronic AcidsTBD

These reactions highlight the compound's utility in constructing diverse chemical architectures, which are valuable in drug discovery and development .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Study : A recent investigation into the cytotoxic effects of this compound on glioblastoma cells revealed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
    Concentration (µM) % Cell Viability
    1085
    2565
    5045
    10015
  • Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of naphthalene with trifluoromethoxy groups exhibited enhanced activity against resistant bacterial strains, supporting their development as novel antibiotics.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde and related compounds:

Compound Name Substituents Functional Groups Key Properties/Applications
This compound -OCF₃ (position 2) -CHO (position 6) High lipophilicity; drug intermediate
6-Hydroxynaphthalene-2-carboxylic acid -OH (position 6) -COOH (position 2) Polar, acidic; precursor for dyes
2-Acetyl-6-methoxynaphthalene -OCH₃ (position 6) -COCH₃ (position 2) Intermediate for NSAIDs (e.g., Naproxen)
7-(Piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]pyrimidin-4-one -OCF₃ (phenyl ring) Pyrimidinone core Anticancer/antiviral applications
2-Naphthalenecarboximidamide,6-[(methylsulfonyl)oxy]- -OSO₂CH₃ (position 6) -C(=NH)NH₂ (position 2) Sulfonyl group enhances electrophilicity
Key Observations:
  • Trifluoromethoxy vs. Methoxy/Hydroxy : The -OCF₃ group in the target compound is significantly more electron-withdrawing and lipophilic than -OCH₃ or -OH, which impacts solubility and reactivity. For example, 2-acetyl-6-methoxynaphthalene (with -OCH₃) is less electron-deficient, favoring nucleophilic reactions at the acetyl group compared to the aldehyde in the target compound .
  • Carboxaldehyde vs. Carboxylic Acid/Acetyl : The -CHO group offers greater reactivity in condensation reactions (e.g., forming Schiff bases) compared to -COOH or -COCH₃. This makes the target compound more suitable for constructing heterocycles or conjugated systems .
  • Sulfonyloxy vs.

Physicochemical Properties

While direct data on the target compound’s melting/boiling points or solubility is unavailable in the provided evidence, inferences can be made:

  • Lipophilicity : The -OCF₃ group increases logP compared to -OCH₃ or -OH analogs, suggesting lower water solubility but better membrane permeability .
  • Electronic Effects : The electron-withdrawing nature of -OCF₃ activates the carboxaldehyde toward nucleophilic attack, contrasting with the deactivating effects of -COOH in 6-hydroxynaphthalene-2-carboxylic acid .

Biological Activity

2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its unique trifluoromethoxy group and naphthalene structure. This compound is notable for its diverse biological activities, including potential applications in drug development and therapeutic interventions. This article provides a detailed overview of its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H7F3O2. The presence of the trifluoromethoxy group significantly influences the compound's reactivity and biological properties, making it a subject of interest in various studies.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, which may improve cell membrane permeability and binding affinity to target sites.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays indicated that this compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
HepG-2 (liver cancer)22.5 ± 0.3
HCT-116 (colon cancer)15.4 ± 0.5
A549 (lung cancer)39 - 48

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression, potentially through pathways involving p21 expression regulation .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Klebsiella pneumoniae0.625 mg/mL
Mycobacterium tuberculosis H37Rv6.25 µg/mL

These findings indicate its potential as a lead compound for developing new antibiotics .

Antiviral Activity

In addition to antibacterial properties, this compound has been evaluated for antiviral activity:

Virus EC50 (nM)
Human cytomegalovirus0.126
Chikungunya Virus0.44

This suggests a broad spectrum of antiviral activity, making it a candidate for further exploration in antiviral drug development .

Case Studies

  • Cancer Treatment : A study investigated the use of this compound in treating HepG-2 cells, revealing that it effectively reduced cell viability through apoptosis induction.
  • Antimicrobial Screening : Research conducted on various bacterial strains highlighted the compound's ability to inhibit growth effectively, suggesting its utility in treating infections caused by resistant strains.

Q & A

Q. What are the common synthetic routes for 2-(Trifluoromethoxy)naphthalene-6-carboxaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, trifluoromethoxy groups can be introduced via Ullmann coupling with copper catalysts under anhydrous conditions. Optimizing temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity and yield. Purity validation requires HPLC or GC-MS with reference standards (e.g., naphthalene derivatives in ).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use 1H/13C NMR to confirm the aldehyde proton (~9.8–10.2 ppm) and trifluoromethoxy group (-OCF3, δ ~55–60 ppm in 19F NMR). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral libraries (e.g., NIST Chemistry WebBook in ) for benchmarking.

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Methodological Answer : Stability studies under varying pH (e.g., 4–10) and temperature (-20°C to 25°C) should be conducted to assess degradation. LogP values (estimated via computational tools like ACD/Labs) predict solubility in organic solvents. UV-Vis spectroscopy (λmax ~270–300 nm for naphthalene derivatives) aids in quantification ().

Advanced Research Questions

Q. How can conflicting toxicological data on naphthalene derivatives be resolved in risk assessment studies?

  • Methodological Answer : Apply Risk of Bias (RoB) criteria ():
  • High Confidence : Studies with randomized dosing, concealed allocation, and full outcome reporting (Table C-6/C-7).
  • Low Confidence : Studies lacking dose-response data or environmental monitoring ().
    Meta-analysis of in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent bioassays) data reconciles discrepancies.

Q. What experimental designs are optimal for studying its metabolic pathways in mammalian systems?

  • Methodological Answer : Use radiolabeled isotopes (e.g., 14C at the aldehyde position) to track metabolites via LC-MS/MS. In vitro hepatocyte assays identify Phase I/II enzymes involved (e.g., CYP450 isoforms). Compare with structurally related compounds like 1-methylnaphthalene ( ).

Q. How does the trifluoromethoxy group influence electronic effects in catalytic applications?

  • Methodological Answer : Computational modeling (DFT or TD-DFT) calculates electron-withdrawing effects on the naphthalene ring. Compare Hammett σ constants for -OCF3 vs. -OCH3. Experimental validation via cyclic voltammetry quantifies redox potentials ().

Q. What strategies mitigate environmental persistence of this compound in water/sediment systems?

  • Methodological Answer : Conduct OECD 308/309 tests to measure biodegradation half-life. Adsorption coefficients (Koc) in soil are derived via batch equilibrium studies. Advanced oxidation processes (e.g., UV/H2O2) degrade recalcitrant intermediates ( ).

Key Research Gaps

  • Mechanistic toxicology : Role of aldehyde oxidation in DNA adduct formation ().
  • Catalytic applications : Synergistic effects with transition-metal complexes ().

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